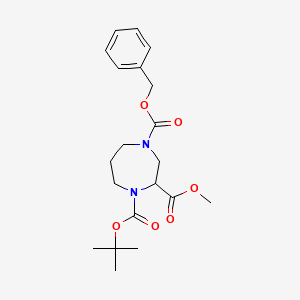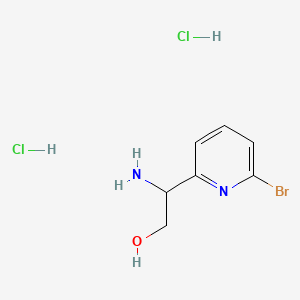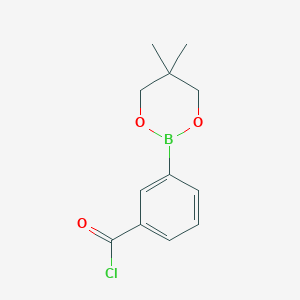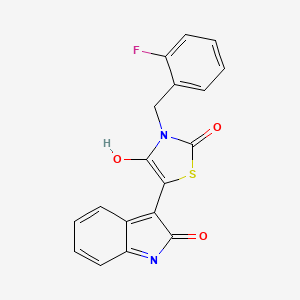![molecular formula C30H20N6O4 B12497297 N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide](/img/structure/B12497297.png)
N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide is a complex organic compound that features multiple heterocyclic structures, including furan and benzodiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide typically involves the formation of amide bonds and the incorporation of furan and benzodiazole rings. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, the synthesis can be carried out using 2-furoic acid, furfurylamine, and appropriate coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro groups on the benzodiazole rings can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of nitro groups can produce corresponding amines.
Aplicaciones Científicas De Investigación
N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of bioactive furan and benzodiazole rings.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan and benzodiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Aminophenyl)furan-2-carboxamide: This compound shares the furan-2-carboxamide structure but lacks the benzodiazole rings.
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Similar in structure but with a different substitution pattern on the benzodiazole ring.
Uniqueness
N-(4-{5-[5-(furan-2-amido)-1H-1,3-benzodiazol-2-yl]-1H-1,3-benzodiazol-2-yl}phenyl)furan-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological and chemical properties
Propiedades
Fórmula molecular |
C30H20N6O4 |
|---|---|
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
N-[4-[5-[5-(furan-2-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C30H20N6O4/c37-29(25-3-1-13-39-25)31-19-8-5-17(6-9-19)27-33-21-11-7-18(15-23(21)35-27)28-34-22-12-10-20(16-24(22)36-28)32-30(38)26-4-2-14-40-26/h1-16H,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
Clave InChI |
WBHTYSMIMQVTMM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=CC(=C4)C5=NC6=C(N5)C=CC(=C6)NC(=O)C7=CC=CO7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12497226.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497230.png)

![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)


![N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide](/img/structure/B12497264.png)
![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)

![N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497272.png)

![1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B12497288.png)
![Ethyl 3-{[(4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497292.png)
